Methyl 2-(2-fluorobenzamido)benzoate

PDE4 inhibition neutrophil respiratory burst superoxide anion

DSM-RX78 is a benchmark PDE4 inhibitor and critical comparator for 2-benzoylaminobenzoate SAR. Its moderate superoxide IC₅₀ (0.64 μM) enables partial pathway engagement studies, while the fully characterized IV pharmacokinetics (t½ ~9 min, Cl ~24.6 mL/min/kg) support acute in vivo protocols. Procure to build focused PDE4-neutrophil libraries or as a positive control for screening campaigns.

Molecular Formula C15H12FNO3
Molecular Weight 273.26 g/mol
Cat. No. B1204296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-fluorobenzamido)benzoate
SynonymsDSM RX78
DSM-RX78
methyl 2-(2-fluorobenzamido)benzoate
Molecular FormulaC15H12FNO3
Molecular Weight273.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F
InChIInChI=1S/C15H12FNO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18)
InChIKeyDDHRPGFXSVENTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Methyl 2-(2-fluorobenzamido)benzoate (DSM-RX78): A Selective PDE4 Inhibitor for Neutrophilic Inflammation Research


Methyl 2-(2-fluorobenzamido)benzoate (designated DSM-RX78) is a synthetic small-molecule phosphodiesterase-4 (PDE4) inhibitor belonging to the 2-benzoylaminobenzoate chemotype [1]. Its structure comprises an anthranilic acid methyl ester core acylated with a 2-fluorobenzoic acid moiety. DSM-RX78 selectively inhibits cAMP-specific PDE activity, leading to elevated intracellular cAMP levels and protein kinase A (PKA) activation in activated human neutrophils, without affecting cGMP-specific PDE or adenylate cyclase activity [1]. The compound has been evaluated in both in vitro (FMLP-activated human neutrophils) and in vivo (rat trauma-hemorrhagic shock) models for anti-inflammatory efficacy [1][2].

Why Methyl 2-(2-fluorobenzamido)benzoate Cannot Be Simply Replaced by Its Closest Analogs


Within the 2-benzoylaminobenzoate series, seemingly minor structural modifications—such as ester chain length or halogen substitution position—produce profound divergences in pharmacological activity, pharmacokinetic behavior, and safety. For example, the ethyl ester analog EFB-1 exhibits a 3.8-fold lower IC₅₀ for superoxide inhibition and a superior safety profile compared to DSM-RX78 [1][2]. Additionally, repositioning the halogen from the 2-fluoro to the 4-chloro position abolishes superoxide inhibitory activity in favor of anti-platelet aggregation, demonstrating that the pharmacophore is exquisitely sensitive to substitution pattern [3]. Consequently, generic selection among in-class candidates without reference to quantitative differentiation data risks selecting a compound with reduced on-target potency, altered tissue distribution, or an unacceptable safety margin.

DSM-RX78 Differentiated: A Quantitative Evidence Guide for Methyl 2-(2-fluorobenzamido)benzoate


Superoxide Anion Inhibition Potency: Head-to-Head Comparison with Ethyl Ester Analog EFB-1

DSM-RX78 (methyl ester, 1a) inhibits FMLP-induced superoxide anion (O₂•⁻) production in human neutrophils with an IC₅₀ of 0.64 ± 0.10 μM [1]. The closely related ethyl ester analog EFB-1 (compound 5a) exhibits significantly greater potency with an IC₅₀ of 0.17 ± 0.04 μM in the same assay system [2]. The 3.8-fold difference in potency is consistently observed across concentration–response studies and is attributed to the ester moiety's influence on target engagement rather than non-specific scavenging, as neither compound possesses superoxide-scavenging ability [1][2].

PDE4 inhibition neutrophil respiratory burst superoxide anion IC50 comparison

Intravenous Pharmacokinetic Profile: Elimination Half-Life and Clearance Compared with EFB-1

Following intravenous administration in Sprague–Dawley rats, DSM-RX78 and EFB-1 demonstrated comparable yet distinguishable pharmacokinetic profiles. DSM-RX78 exhibited an elimination half-life (t½) of 8.98 min, clearance (Cl) of 24.57 mL/min/kg, and AUC₀–∞ of 41.76 min·mg/L [1]. EFB-1 showed a slightly shorter t½ of 8.77 min, lower Cl of 22.31 mL/min/kg, and higher AUC of 48.03 min·mg/L [1]. The higher clearance and lower systemic exposure of DSM-RX78 suggest it may be eliminated more rapidly, which could impact dosing frequency and maintenance of therapeutic concentrations.

pharmacokinetics half-life clearance AUC PDE4 inhibitor disposition

Comparative Safety and Toxicity Profile: DSM-RX78 Demonstrates a Differentiated Safety Margin from EFB-1

A comprehensive toxicity and histological evaluation in rats revealed that EFB-1 possesses a better safety profile than DSM-RX78 following both intravenous (1.0–3.0 mg/kg) and oral (40.0 mg/kg) administration [1]. Although the pharmacokinetic profiles were similar, DSM-RX78 was associated with a less favorable safety margin in this study. The precise nature of the toxicity difference (e.g., specific organ histopathology findings) was documented in the original histological analysis [1]. This safety differentiation led the authors to explicitly recommend EFB-1, rather than DSM-RX78, as the preferred lead compound for further development targeting neutrophilic inflammatory diseases [1].

toxicity safety profile histopathology PDE4 inhibitor drug development

Selectivity for cAMP-Specific PDE (PDE4) Over cGMP-Specific PDE and Adenylate Cyclase

DSM-RX78 elevates cAMP levels and PKA activity in FMLP-activated human neutrophils exclusively through selective inhibition of cAMP-specific phosphodiesterase (PDE4) activity. It does not inhibit cGMP-specific PDE nor does it increase adenylate cyclase function [1]. This mechanistic selectivity is shared by EFB-1 [2] and distinguishes this chemotype from non-selective PDE inhibitors that also elevate cGMP levels. Within the broader 2-benzoylaminobenzoate series, this cAMP-selective PDE inhibition is critically dependent on the 2-fluorobenzamido pharmacophore; substitution with 4-chloro shifts activity away from superoxide inhibition toward anti-platelet aggregation, indicating a different mechanistic profile [3].

PDE4 selectivity cAMP cGMP adenylate cyclase mechanism of action

Structural Differentiation: 2-Fluorobenzamido vs. 4-Chlorobenzamido Substitution Determines Anti-Inflammatory vs. Anti-Platelet Activity

In a systematic SAR study of 47 2-benzoylaminobenzoic esters, the 2-fluorobenzamido-substituted compounds (1a = DSM-RX78; 5a = EFB-1) exhibited the most potent inhibitory effects on neutrophil superoxide generation with IC₅₀ values of 0.65 and 0.17 μM, respectively [1]. In contrast, 2-benzoylamino-4-chlorobenzoic acid derivatives displayed selective inhibitory effects on arachidonic acid-induced platelet aggregation rather than superoxide inhibition, with compounds 6b and 7b achieving approximately 200-fold greater potency than aspirin as anti-platelet agents [1]. This positional specificity demonstrates that the 2-fluorobenzamido motif is a key structural determinant for PDE4-mediated anti-neutrophil activity, while chlorine substitution on the anthranilic acid ring redirects pharmacological activity toward platelet aggregation pathways.

structure-activity relationship halogen substitution anti-platelet superoxide inhibition anthranilic acid derivatives

Oral Bioavailability and Biodistribution: Comparable Oral Exposure but Distinct Tissue Distribution Patterns vs. EFB-1

Following oral administration at 40.0 mg/kg in rats, both DSM-RX78 and EFB-1 achieved measurable plasma concentrations, and their biodistribution to tissues was characterized for the first time in the same study [1]. Although the pharmacokinetic profiles were broadly similar, DSM-RX78 demonstrated a slightly lower systemic exposure (AUC₀–∞ 41.76 vs. 48.03 min·mg/L for EFB-1 following i.v. dosing) [1]. The parent compound DSM-RX78 is metabolized to 2-(2-fluorobenzamido)benzoic acid (SMP-3), which is also quantified in plasma [1]. No comparative oral bioavailability percentage (%F) is explicitly reported; however, the parallel characterization provides cross-referenceable data for designing oral dosing regimens.

oral bioavailability biodistribution tissue distribution PDE4 inhibitor pharmacokinetics

Optimal Scientific and Industrial Application Scenarios for Methyl 2-(2-fluorobenzamido)benzoate (DSM-RX78)


In Vitro Neutrophil Respiratory Burst Inhibition Studies Requiring Moderate PDE4 Potency

DSM-RX78 (IC₅₀ = 0.64 μM against FMLP-induced O₂•⁻) is well-suited for in vitro human neutrophil assays where moderate PDE4 inhibition is desired to avoid complete suppression of the respiratory burst. Its 3.8-fold lower potency relative to EFB-1 (IC₅₀ = 0.17 μM) [1] allows researchers to explore partial PDE4 engagement and to differentiate PDE4-dependent signaling from other inflammatory pathways using PKA inhibitors such as H89 and KT5720 as reversal controls [1]. This potency window is advantageous for mechanism-of-action studies where a strong but not maximal PDE4 inhibition is pharmacologically informative.

Acute In Vivo Trauma-Hemorrhagic Shock Models Evaluating Lung Injury Attenuation

DSM-RX78 has demonstrated statistically significant attenuation of lung myeloperoxidase (MPO) activity, pulmonary edema, and protein extravasation into bronchoalveolar lavage fluid in a rat trauma-hemorrhagic shock model [1]. Its characterized intravenous pharmacokinetic profile (t½ ~9 min; Cl ~24.6 mL/min/kg) [2] supports its use in acute, short-duration in vivo protocols where rapid clearance and brief target engagement are acceptable. Researchers modeling hemorrhagic shock-induced acute lung injury can leverage DSM-RX78's validated in vivo efficacy endpoints as a benchmark for evaluating novel PDE4 inhibitors.

Comparative Pharmacokinetic and Safety Profiling of 2-Benzoylaminobenzoate PDE4 Inhibitors

DSM-RX78 serves as a critical comparator compound for newly synthesized 2-benzoylaminobenzoate analogs. The pharmacokinetic parameters (t½, Cl, AUC) and safety findings for DSM-RX78 and EFB-1 were determined under identical conditions [2], establishing a quantitative benchmark for this chemotype. Medicinal chemistry programs can use DSM-RX78's profile as a reference point to assess whether structural modifications improve clearance, exposure, or safety margin relative to this well-characterized methyl ester congener [2].

SAR Training Sets for Anthranilic Acid-Derived PDE4 Inhibitor Design

The 2-fluorobenzamido substitution pattern represented by DSM-RX78 constitutes a core pharmacophore for PDE4-selective superoxide inhibition, as established by SAR studies across 47 2-benzoylaminobenzoic esters [3]. Procurement of DSM-RX78 is indicated for laboratories building structure–activity relationship (SAR) training sets or focused compound libraries targeting PDE4-mediated neutrophil inflammation. Its well-defined activity profile (superoxide IC₅₀, cAMP/PKA dependence, lack of cGMP-PDE inhibition) [1] makes it a reliable positive control for screening campaigns and a reference compound for developing predictive pharmacophore models [3].

Quote Request

Request a Quote for Methyl 2-(2-fluorobenzamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.